LB30870
Description
FS64O4K98A is a synthetic organic compound with the molecular formula C21H28NO10S. Key physicochemical properties include:
- Molecular weight: ~486.07 g/mol (calculated).
- Melting point: Not explicitly stated, but comparable to sulfonamide derivatives (estimated 180–220°C).
- Optical activity: Exhibits measurable optical rotation, suggesting chiral centers .
- Spectroscopic data:
- Elemental analysis: Matches theoretical values for C, H, N, and S content.
The compound is synthesized using advanced catalytic methods, with purity verified via chromatography and spectroscopy.
Properties
CAS No. |
280780-95-2 |
|---|---|
Molecular Formula |
C28H31N5O4S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[(2R)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1 |
InChI Key |
BIHPYGVYKSQDLA-SQJMNOBHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |
sequence |
XP |
Synonyms |
LB 30870 LB-30870 LB30870 N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LB-30870 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of LB-30870 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production methods would also focus on cost-effectiveness and scalability to facilitate widespread use .
Chemical Reactions Analysis
Types of Reactions
LB-30870 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of LB-30870 .
Scientific Research Applications
Chemistry: Used as a model compound to study thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes involving thrombin.
Medicine: Explored as a therapeutic agent for conditions related to thrombosis, such as deep vein thrombosis and pulmonary embolism.
Industry: Potential use in the development of anticoagulant drugs and related pharmaceutical products
Mechanism of Action
LB-30870 exerts its effects by selectively inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The compound binds to the active site of thrombin, blocking its enzymatic activity. This inhibition disrupts the coagulation cascade, reducing the risk of clot formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
FS64O4K98A belongs to a class of sulfonamide-containing polyfunctional molecules. Below is a comparative analysis with structurally or functionally related compounds (Table 1):
Table 1: Comparative Properties of FS64O4K98A and Analogues
Key Findings:
Structural Complexity: FS64O4K98A’s large molecular framework and sulfonic acid group distinguish it from simpler analogues like CAS 4649-09-6 (amide/nitrile) or CAS 54198-89-9 (chloropyrimidine).
Solubility : Despite its higher molecular weight, FS64O4K98A’s predicted Log S (-2.5) is comparable to brominated aromatic acids (CAS 1761-61-1, Log S -2.63) but less soluble than smaller heterocycles (CAS 54198-89-9, Log S -1.98) .
Synthetic Accessibility : FS64O4K98A requires multistep catalytic sulfonation, contrasting with straightforward halogenation or coupling reactions used for smaller analogues .
Safety : FS64O4K98A’s hazard profile is less defined than analogues with explicit warnings (e.g., H302 for CAS 4649-09-6), emphasizing the need for rigorous risk assessment during handling .
Research Implications
FS64O4K98A’s unique sulfonic acid functionality and chiral centers make it a candidate for:
- Drug development : As a sulfonamide-based protease inhibitor or antibiotic.
- Materials science: As a monomer for sulfonated polymers with ion-exchange properties.
Further studies should prioritize:
- Thermal stability tests for materials applications.
- Toxicological profiling to address safety gaps.
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